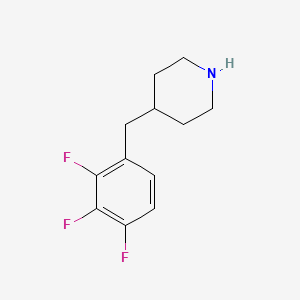

4-(2,3,4-Trifluorobenzyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14F3N |

|---|---|

Molecular Weight |

229.24 g/mol |

IUPAC Name |

4-[(2,3,4-trifluorophenyl)methyl]piperidine |

InChI |

InChI=1S/C12H14F3N/c13-10-2-1-9(11(14)12(10)15)7-8-3-5-16-6-4-8/h1-2,8,16H,3-7H2 |

InChI Key |

LWIBRTSIKVOOAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CC2=C(C(=C(C=C2)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Piperidine (B6355638) Ring Functionalization

The functionalization of the piperidine ring is a cornerstone of synthetic efforts, allowing for the introduction of diverse chemical groups to modulate biological activity. Both the nitrogen and carbon atoms of the ring are targets for modification.

N-Alkylation and Acylation Approaches

N-alkylation and N-acylation are fundamental transformations for modifying the piperidine nitrogen. These reactions are typically straightforward and allow for the introduction of a wide array of substituents.

N-Alkylation involves the reaction of the piperidine nitrogen with an alkyl halide. google.com For instance, reacting a 4-substituted piperidine with an alkyl bromide or iodide in a suitable solvent like anhydrous acetonitrile (B52724) can yield the corresponding N-alkylated product. researchgate.net The use of a base such as potassium carbonate or sodium hydride in a solvent like dimethylformamide (DMF) can facilitate the reaction. researchgate.net Reductive amination, which involves reacting the piperidine with a carbonyl compound, is another common method for N-alkylation. google.com

N-Acylation introduces an acyl group to the piperidine nitrogen, often by reacting the piperidine with an acyl chloride or anhydride. google.comgoogle.com For example, benzoyl piperidine can be prepared by reacting piperidine with benzoyl chloride in the presence of a base like sodium hydroxide. orgsyn.org These N-acyl derivatives can serve as intermediates that can be subsequently reduced to the corresponding N-alkyl compounds. google.com

A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines were synthesized with various substituents on the N-benzyl side chain to explore their transporter affinities. nih.gov

| Starting Material | Reagent | Product | Reference |

| Piperidine | Alkyl halide | N-alkyl-piperidine | google.com |

| Piperidine | Acyl chloride/anhydride | N-acyl-piperidine | google.comgoogle.com |

| 4-substituted piperidine | Alkyl bromide/iodide | N-alkyl-4-substituted piperidine | researchgate.net |

| Piperidine | Benzoyl chloride | Benzoyl piperidine | orgsyn.org |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)piperidine | Substituted benzyl (B1604629) halide | 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl)piperidine | nih.gov |

Regioselective Functionalization at C-4 Position

Achieving regioselective functionalization at the C-4 position of the piperidine ring is crucial for synthesizing compounds like 4-(2,3,4-Trifluorobenzyl)piperidine. Several strategies have been developed to introduce substituents specifically at this position.

One common approach starts with a pre-functionalized piperidine, such as a 4-piperidone (B1582916) or a piperidine-4-carboxylate derivative. youtube.com For example, 4-piperidone can undergo reactions at the C-4 position to introduce various groups. youtube.com Similarly, the alkylation of isonipecotate (piperidine-4-carboxylate) can introduce different substituents at the C-4 position. nih.gov

Direct C-H functionalization is an emerging and powerful tool for regioselective synthesis. researchgate.netnih.govresearchgate.net By choosing an appropriate catalyst and protecting group on the piperidine nitrogen, it is possible to direct the functionalization to the C-4 position. researchgate.netnih.gov For instance, rhodium-catalyzed C-H insertion reactions have been used to introduce arylacetate groups at the C-4 position of N-protected piperidines. nih.gov Another strategy involves the generation of a 3,4-piperidyne intermediate, which can then be trapped by various reagents to introduce functionality at the C-4 position. nih.gov

The synthesis of 4-benzylpiperidine (B145979) itself can be achieved by reacting 4-cyanopyridine (B195900) with toluene (B28343), followed by the catalytic hydrogenation of the pyridine (B92270) ring. wikipedia.org

| Starting Material | Key Strategy | Product | Reference |

| N-protected piperidine | Rhodium-catalyzed C-H insertion | 4-substituted piperidine | nih.gov |

| 4-Piperidone | Various reactions at C-4 | 4-substituted piperidine | youtube.com |

| Isonipecotate | Alkylation | 4-substituted piperidine | nih.gov |

| 4-Cyanopyridine | Reaction with toluene and hydrogenation | 4-Benzylpiperidine | wikipedia.org |

| Piperidine derivative | Generation of 3,4-piperidyne and trapping | 4-functionalized piperidine | nih.gov |

Introduction of Benzyl and Trifluorobenzyl Moieties

The introduction of the specific 2,3,4-trifluorobenzyl group requires methods for both aryl fluorination and benzylation.

Methods for Aryl Fluorination and Trifluoromethylation

The synthesis of fluorinated aromatic compounds is a significant area of research in medicinal chemistry. nih.gov Several methods exist for introducing fluorine atoms onto an aromatic ring.

Classical methods include the Balz-Schiemann reaction, which involves the decomposition of aryldiazonium salts, and the Halex process, which is a nucleophilic aromatic substitution of activated aryl chlorides or nitroarenes. nih.govnih.gov However, these methods can have limitations such as harsh conditions or limited substrate scope. nih.gov

More modern methods often employ transition metal catalysis. Palladium-catalyzed fluorination of aryl triflates or bromides using fluoride (B91410) salts like CsF has been developed as a milder alternative. nih.gov Copper-mediated fluorination of aryl iodides using silver fluoride is another effective method. nih.gov Electrophilic fluorinating reagents, such as Selectfluor, can be used to fluorinate organometallic reagents like ortho-lithiated aryls or aryl stannanes. acs.org

The trifluoromethyl group is another important fluorine-containing substituent. chemimpex.com While not directly part of the 2,3,4-trifluorobenzyl moiety, methods for its introduction are relevant to the broader field of fluorine chemistry. Trifluoromethylation of aryl halides can be achieved through various catalytic methods. acs.org

| Reaction Type | Reagents | Substrate | Product | Reference |

| Balz-Schiemann reaction | Aryldiazonium salts, HBF4 | Amine | Aryl fluoride | nih.gov |

| Halex process | KF | Electron-poor bromo- or chloroarenes | Aryl fluoride | nih.gov |

| Palladium-catalyzed fluorination | CsF, Pd catalyst | Aryl triflates or bromides | Aryl fluoride | nih.gov |

| Copper-mediated fluorination | AgF, Cu catalyst | Aryl iodides | Aryl fluoride | nih.gov |

| Electrophilic fluorination | Selectfluor | ortho-lithiated aryls, aryl stannanes | Aryl fluoride | acs.org |

Benzylation Reactions in Piperidine Synthesis

The introduction of a benzyl group onto the piperidine ring is a key step in the synthesis of the target compound. This can be achieved through various C-C bond-forming reactions.

One common method is the reaction of a Grignard reagent, such as benzylmagnesium chloride, with a 4-piperidone derivative. google.com This results in the formation of a 4-benzyl-4-hydroxypiperidine, which can be further modified.

The synthesis of the trifluorobenzyl moiety itself often starts from a corresponding trifluorinated toluene or benzoic acid derivative. For example, 2,4,5-trifluorobenzyl chloride can be prepared from 1,2,4-trifluorobenzene (B1293510) and paraformaldehyde through a chloromethylation reaction. google.com Similarly, 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol can be synthesized from 2,3,5,6-tetrafluorobenzyl alcohol. google.com

The direct benzylation of the piperidine ring at the C-4 position can be challenging but can be achieved through specific synthetic routes. For example, the reaction of 4-cyanopyridine with toluene followed by reduction is a known route to 4-benzylpiperidine. wikipedia.org

Multicomponent Reaction Protocols for Derivatization

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step. nih.gov These reactions are highly convergent and atom-economical.

While specific examples of multicomponent reactions for the derivatization of this compound are not extensively reported, the piperidine scaffold is amenable to such transformations. The Ugi and Passerini reactions are well-known MCRs that can be used to create highly substituted piperidine derivatives. acs.org For instance, a multicomponent Ugi approach followed by an intramolecular cyclization has been used for the de novo assembly of highly substituted piperazines and morpholines, a strategy that could be adapted for piperidine synthesis. acs.org Such approaches offer a promising avenue for creating libraries of derivatives of this compound for biological screening.

Ugi Reaction in Piperidine Analog Synthesis

The Ugi four-component reaction (U-4CR) stands as a powerful tool in combinatorial chemistry and drug discovery for rapidly generating molecular diversity. nih.gov This one-pot reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide. beilstein-journals.org The reaction proceeds through the formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide to form a reactive nitrilium intermediate. This intermediate is subsequently trapped by the carboxylate to yield the final product after an intramolecular Mumm rearrangement. nih.gov

While the classic Ugi reaction produces linear peptide-like structures, its application in synthesizing heterocyclic scaffolds like piperidines is well-documented. nih.govresearchgate.net This is often achieved by using bifunctional starting materials that can undergo the initial Ugi condensation followed by a subsequent intramolecular cyclization step. For instance, starting with resin-bound glutamic acid, which contains both an amine and a carboxylic acid, allows for the synthesis of N-substituted pyrrolidinones. A similar strategy can be employed to create N-substituted piperidines. nih.gov The versatility of the Ugi reaction allows for the creation of large libraries of structurally related piperidine analogs by varying the four input components, making it a valuable method in the exploration of new chemical entities. nih.govresearchgate.net

Asymmetric Synthesis and Stereochemical Considerations in Piperidine Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of asymmetric syntheses for piperidine derivatives is a critical area of research, as both enantiomers of a chiral drug candidate must be studied. rsc.org Several strategies have been developed to control the stereochemistry of substituted piperidines.

One established method involves the use of chiral precursors from the "chiral pool." For example, amino acids like aspartic acid can serve as a starting point for the synthesis of 4-substituted pipecolic acids, which are piperidine derivatives. Another powerful approach is asymmetric catalysis. The iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts has been shown to produce a variety of α-aryl and α-heteroaryl piperidines with high levels of enantioselectivity (up to 99.3:0.7 er). acs.org This method offers a direct and atom-economical route to these valuable chiral building blocks. acs.org

Furthermore, strategies involving exocyclic chirality-induced reactions have been reported. An efficient asymmetric synthesis of substituted piperidines was achieved through a nitroalkene/amine/enone (NAE) condensation reaction, yielding enantiopure piperidines with excellent chirality retention (>95% ee). rsc.org These asymmetric methods are crucial for accessing specific stereoisomers of compounds like this compound, should a chiral center be introduced into the molecule.

Protection and Deprotection Strategies in Synthetic Routes

In the multi-step synthesis of complex molecules, the use of protecting groups is essential to mask reactive functional groups and prevent unwanted side reactions. For piperidine derivatives, the secondary amine of the piperidine ring is often protected during synthesis.

The tert-butoxycarbonyl (Boc) group is one of the most common N-protecting groups used in organic synthesis due to its ease of introduction and its stability under a wide range of reaction conditions, yet facile removal under acidic conditions. acs.org For instance, in the synthesis of piperazine (B1678402) and piperidine-based building blocks, the Boc group is frequently employed. The deprotection is typically achieved using strong acids like hydrochloric acid (HCl) in a solvent such as dioxane. acs.org

| Protecting Group | Common Reagent for Introduction | Common Reagent for Removal |

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA), HCl in Dioxane |

| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | 20% Piperidine in DMF |

| Benzyl (Bn) | Benzyl bromide (BnBr) | Catalytic Hydrogenation (e.g., H₂, Pd/C) |

This table provides a summary of common protecting groups used in piperidine synthesis.

Synthesis of Key Intermediates and Precursors to Fluorinated Benzylpiperidine Derivatives

Synthesis of 2,3,4-Trifluorobenzyl Precursors: A primary precursor for introducing the trifluorobenzyl group is 2,3,4-trifluorobenzyl bromide. This compound is a versatile building block for creating fluorinated organic molecules for use in pharmaceuticals and agrochemicals. chemimpex.com It is commercially available and can be synthesized through various methods. sigmaaldrich.comscbt.com A general route for producing fluorinated benzyl bromides involves the bromination of the corresponding fluorinated toluene or the conversion of a fluorinated benzyl alcohol. For example, a similar compound, 2,4,5-trifluoro-benzyl bromide, can be synthesized by treating 2,4,5-trifluoro-benzyl alcohol with a brominating agent like hydrobromic acid. google.com

Properties of a Key Precursor: 2,3,4-Trifluorobenzyl bromide

| Property | Value |

|---|---|

| CAS Number | 157911-55-2 |

| Molecular Formula | C₇H₄BrF₃ |

| Molecular Weight | 225.01 g/mol |

| Appearance | Light orange to yellow to green clear liquid |

| Density | ~1.710 g/mL at 25 °C |

Data sourced from commercial suppliers and chemical databases. chemimpex.comsigmaaldrich.com

Synthesis of Piperidine Precursors: A common and versatile precursor for the piperidine portion is an N-protected 4-formylpiperidine, such as 1-Boc-piperidine-4-carboxaldehyde. sigmaaldrich.com This intermediate allows for the formation of the carbon-carbon bond between the piperidine ring and the benzyl group through reactions like Wittig olefination followed by reduction, or reductive amination. The aldehyde itself can be synthesized from a more stable precursor, such as the corresponding ester. For instance, 1-benzylpiperidine-4-carboxaldehyde can be prepared in high yield (92%) by the reduction of ethyl 1-benzylpiperidine-4-carboxylate using diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C). prepchem.com The N-Boc protected variant, 1-Boc-piperidine-4-carboxaldehyde, is a commercially available solid that serves as a reactant for synthesizing various inhibitors and antagonists. sigmaaldrich.com

Analytical Characterization of this compound

The unequivocal identification and purity assessment of this compound, a key intermediate in various research and development sectors, relies on a suite of sophisticated analytical techniques. This article delves into the specific spectroscopic and chromatographic methods employed for its structural elucidation and quality control.

Analytical Characterization Techniques in Research

A suite of analytical methods is essential to comprehensively characterize 4-(2,3,4-Trifluorobenzyl)piperidine. These techniques provide researchers with detailed information regarding the compound's molecular structure, purity, and atomic makeup. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal for elucidating the structural framework, elemental analysis offers a fundamental confirmation of the compound's elemental composition.

Elemental analysis is a destructive analytical technique used to determine the mass fractions of individual elements within a compound. For organic compounds like this compound, this typically involves the quantitative analysis of carbon (C), hydrogen (H), and nitrogen (N). Due to the compound's structure, the analysis of fluorine (F) is also critical. The process provides a percentage-based composition of the elements present, which is then compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is a crucial step in verifying the empirical formula and assessing the purity of a synthesized sample.

Detailed Research Findings

The theoretical elemental composition of this compound is calculated from its molecular formula, C₁₂H₁₄F₃N. The atomic masses used for this calculation are approximately: C = 12.011 u, H = 1.008 u, F = 18.998 u, and N = 14.007 u. The total molecular weight of the compound is approximately 233.24 g/mol .

The theoretical percentages for each element are presented in the table below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Count | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 12 | 144.132 | 61.81 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 6.05 |

| Fluorine | F | 18.998 | 3 | 56.994 | 24.44 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.01 |

| Total | | | | 233.245 | 100.00 |

In practice, after synthesis, a sample of the compound is subjected to elemental analysis. The experimentally determined percentages are then compared to the theoretical values. A close agreement between the found and calculated values, typically within a ±0.4% tolerance, provides strong evidence for the compound's identity and purity.

Research on the synthesis and characterization of similarly structured fluorine-containing N-benzyl substituted piperidines confirms that elemental analysis is a standard procedure for verification. sphinxsai.com For these related compounds, elemental analysis results were reported to be within an acceptable range of the theoretical values, substantiating their successful synthesis. sphinxsai.com While the specific experimental data for this compound is not detailed in the surveyed literature, the expected results from such an analysis would resemble the data presented in Table 2.

Table 2: Comparison of Theoretical and Representative Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Found % (Representative) | Difference % |

|---|---|---|---|

| Carbon (C) | 61.81 | 61.95 | +0.14 |

| Hydrogen (H) | 6.05 | 6.01 | -0.04 |

The minor deviations observed in the representative "Found %" column are typical for experimental results and fall well within the accepted tolerance, thereby confirming the elemental composition of the synthesized compound.

Structure Activity Relationship Sar Studies of Fluorinated Benzylpiperidine Derivatives

Impact of Fluorine Position and Substitution Pattern on Biological Activity

The position and pattern of fluorine substitution on the benzyl (B1604629) ring of benzylpiperidine derivatives are pivotal in modulating their biological activity. Studies have shown that the introduction of fluorine atoms can significantly alter the potency and selectivity of these compounds for various biological targets, including transporters and receptors.

In a series of N-benzyl piperidine (B6355638) derivatives synthesized to evaluate their affinity for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters, the substitution pattern on the benzyl ring was a key determinant of activity. nih.govuky.edu For instance, while a trifluoromethyl group at the C2 position of the benzyl ring resulted in a compound that acted as an allosteric modulator of SERT, other fluorine substitutions led to compounds with high affinity for DAT. nih.govuky.edu This highlights the sensitivity of transporter interactions to the electronic and steric properties conferred by different fluorine-containing substituents.

Research on benzyloxy piperidine-based dopamine D4 receptor antagonists further illustrates the impact of fluorine substitution. The addition of a second fluorine atom to a 3-fluorobenzyl group (creating a 3,4-difluorobenzyl moiety) was found to regain potency that was lost with the single 3-fluoro substitution in certain scaffolds. nih.gov Specifically, for the 2-methylimidazo[1,2-a]pyridine (B1295258) series, the 3-fluorobenzyl compound was significantly less active (Ki = 1939 nM), but the corresponding 3,4-difluorobenzyl analog showed regained potency (Ki = 375 nM). nih.gov This suggests that a specific fluorine substitution pattern can be crucial for optimal receptor binding.

The following table summarizes the effect of fluorine substitution on the activity of some benzylpiperidine derivatives against the dopamine D4 receptor. nih.gov

Table 1: Impact of Fluorine Substitution on Dopamine D4 Receptor Affinity

| Compound | Benzyl Substitution | Ki (nM) |

|---|---|---|

| 8h | 3-Fluorobenzyl | 1939 |

| 8i | 3,4-Difluorobenzyl | 375 |

| 8j | 4-Fluoro-3-methylbenzyl | 188 |

Role of Piperidine Ring Substituents in Target Interaction

In the context of sigma-1 (S1R) and sigma-2 (S2R) receptor ligands, modifications on the piperidine ring have been shown to be critical. For instance, in a series of piperidine/piperazine-based compounds, the piperidine nitrogen was identified as a key positive ionizable functionality that interacts with the receptor. nih.gov Docking studies revealed that this nitrogen atom can form a crucial interaction with Asp115 in the dopamine D4 receptor. nih.gov

Furthermore, the presence of specific substituents on the piperidine ring can dictate the binding orientation and interactions within the active site. For inhibitors of the influenza virus, structure-activity relationship (SAR) studies of piperidine-based derivatives indicated that the linkage and substituents on the piperidine core are critical for inhibitory activity. nih.govrsc.org

In the development of dual inhibitors for histone deacetylase (HDAC) and acetylcholinesterase (AChE), N-benzyl piperidine derivatives were designed where the piperidine ring acts as a central scaffold connecting the benzyl moiety to other functional groups. nih.gov The specific substitution pattern on the piperidine ring is essential for achieving the desired dual inhibitory activity.

The following table presents data on sigma receptor affinity for different piperidine derivatives, highlighting the role of substituents. nih.gov

Table 2: Influence of Piperidine Ring and Associated Substituents on Sigma Receptor Affinity

| Compound | Description | S1R Ki (nM) | S2R Ki (nM) |

|---|---|---|---|

| 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | - |

| 2 | 2-[4-(4-fluorobenzyl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone | 24 | >1200 |

| 3 | 1-(4-benzylpiperidin-1-yl)-2-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone | 14 | - |

| 5 | 1-(4-(4-fluorobenzyl)piperidin-1-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethanone | >1000 | - |

Influence of Benzyl Moiety Modifications on Potency and Selectivity

Modifications to the benzyl moiety of benzylpiperidine derivatives have a profound impact on their potency and selectivity for various biological targets. These modifications can range from simple substitutions on the aromatic ring to more complex alterations of the entire benzyl group.

In the development of dopamine D4 receptor antagonists, a variety of benzyl groups were explored. nih.gov It was found that a 3-fluoro-4-methoxybenzyl group was a favorable substituent. When this was replaced with other benzyl groups, the activity varied significantly. For example, a 3-fluorobenzyl group showed good activity (Ki = 205.9 nM), and adding another fluoro group (3,4-difluoro) or a methyl group (4-fluoro-3-methyl) led to active compounds. nih.gov However, a 6-methyl-2-pyridine group resulted in a significant loss of activity (Ki = 1040 nM), demonstrating that both electronic and steric factors of the benzyl moiety are critical. nih.gov

Similarly, in a series of compounds targeting monoacylglycerol lipase (B570770) (MAGL), modifications of the benzyl portion were investigated. unisi.it The introduction of substituents on the central phenyl ring, such as trifluoromethyl, fluorine, methoxy, and hydroxyl groups, was explored to determine their effect on MAGL inhibition. unisi.it

For sigma receptor ligands, the benzyl moiety represents a key hydrophobic group that interacts with the receptor. nih.gov Specifically, it is involved in a π-π stacking interaction with Phe410 in the dopamine D4 receptor. nih.gov The substitution pattern on this benzyl ring can fine-tune these hydrophobic and electronic interactions, thereby influencing binding affinity. For instance, a 4-fluorophenyl substitution was found to be detrimental to S1R affinity in one series of compounds. nih.gov

The following table illustrates how modifications to the benzyl moiety affect the affinity for the dopamine D4 receptor. nih.gov

Table 3: Effect of Benzyl Moiety Modifications on Dopamine D4 Receptor Affinity

| Compound | N-Substituent | O-Benzyl Group | Ki (nM) |

|---|---|---|---|

| 8a | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 |

| 8b | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | 169 |

| 8c | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | 135 |

| 8f | 3-Fluoro-4-methoxybenzyl | 2-Methylbenzyl | 343 |

| 8g | 3-Fluoro-4-methoxybenzyl | 6-Methyl-2-pyridinylmethyl | 1040 |

Conformational Preferences and Pharmacophore Elucidation

The three-dimensional conformation of fluorinated benzylpiperidine derivatives is a critical determinant of their biological activity. Fluorine substitution can significantly influence the conformational preferences of the piperidine ring, which in turn affects how the molecule fits into a biological target's binding site.

Systematic studies on fluorinated piperidines have revealed that fluorine atoms can have a profound impact on the conformational equilibrium of the piperidine ring. nih.govresearchgate.netresearchgate.netnih.gov Factors such as charge-dipole interactions, hyperconjugation, and solvent effects all play a role in determining the preferred conformation. nih.govresearchgate.netresearchgate.net For example, in some cases, an axial preference for the fluorine substituent is observed, which is contrary to what would be expected based on steric considerations alone. nih.govresearchgate.net This preference can be influenced by the presence of other substituents and the protonation state of the piperidine nitrogen. researchgate.netnih.gov

Pharmacophore modeling helps to identify the key structural features required for biological activity. For benzylpiperidine derivatives acting as sigma receptor ligands, a common pharmacophore has been identified. nih.gov This includes a positive ionizable functionality (the piperidine nitrogen), a primary hydrophobic group, and a secondary hydrophobic group (the benzyl moiety). nih.gov These ligands assume a linear arrangement within the binding site, occupying key hydrophobic pockets. nih.gov

Computational studies, including docking and molecular dynamics simulations, are invaluable tools for elucidating the binding modes of these compounds. nih.gov For instance, in the dopamine D4 receptor, the piperidine nitrogen is predicted to interact with Asp115, while the benzyl group engages in π-π stacking with Phe410. nih.gov Understanding these specific interactions at an atomic level is crucial for the rational design of more potent and selective ligands.

Comparative SAR with Related Piperidine and Piperazine (B1678402) Scaffolds

Comparing the structure-activity relationships of benzylpiperidine derivatives with those of related scaffolds, such as benzylpiperazine, provides valuable insights into the role of the core heterocyclic ring in target recognition and biological activity.

In the development of inhibitors for monoacylglycerol lipase (MAGL), a direct comparison was made between benzylpiperidine and benzylpiperazine scaffolds. unisi.it The replacement of the piperidine ring with a piperazine ring was investigated to assess the influence of this change on inhibitory potency. The results indicated that the benzylpiperazine derivative was a potent inhibitor, suggesting that the piperazine scaffold is also well-tolerated and can lead to active compounds. unisi.it

For sigma receptor ligands, both piperidine and piperazine-based compounds have been explored. nih.gov The core scaffold plays a crucial role in positioning the key interacting moieties. The basic nitrogen atom, common to both scaffolds, is often a critical feature for receptor binding.

In the context of inhibitors for human equilibrative nucleoside transporters (ENTs), a series of analogues based on a 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl) scaffold were studied. frontiersin.org This highlights the utility of the piperazine ring as a central component in designing inhibitors for this class of transporters.

Furthermore, research on molecularly imprinted polymers for benzylpiperazine has provided a comparative analysis of different synthetic approaches, which can be relevant for understanding the recognition of these scaffolds in biological systems. mdpi.com

The following table provides a comparison of inhibitory activity for related piperidine and piperazine-based compounds against MAGL. unisi.it

Table 4: Comparative Inhibitory Activity of Piperidine and Piperazine Derivatives against MAGL

| Compound | Scaffold | IC50 (nM) |

|---|---|---|

| 13 | Benzylpiperidine | 199 |

| 16 | Benzylpiperidine | 193 |

| 18 | Benzylpiperidine | 199 |

| 29 | Benzylpiperazine | 489 |

Pharmacological and Biochemical Investigations in Vitro / Ex Vivo

Ligand-Target Interactions: Receptor Binding and Enzyme Inhibition Assays

The interaction of 4-(2,3,4-Trifluorobenzyl)piperidine with several key pharmacological targets has been evaluated through a series of in vitro and ex vivo assays. These studies are fundamental in characterizing the compound's potential therapeutic activities and understanding its mechanism of action at the molecular level.

Histamine (B1213489) Receptor Antagonism (e.g., H3 receptor)

The histamine H3 receptor, primarily expressed in the central nervous system, is an important target for cognitive and wakefulness-promoting agents. wikipedia.org Research into non-imidazole H3 receptor inverse agonists has highlighted the therapeutic potential of such compounds. researchgate.net While various piperidine (B6355638) derivatives have been explored for H3 receptor antagonism, specific binding affinity data for this compound is not extensively detailed in the available literature. nih.gov The general structure, however, aligns with pharmacophores known to interact with histamine receptors.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key player in pain and inflammation pathways. nih.gov Antagonists of this receptor are considered potential next-generation analgesics. nih.gov The development of TRPV1 antagonists has explored a variety of chemical scaffolds. researchgate.netsci-hub.se While related benzyl (B1604629) C-region analogs have been investigated for TRPV1 antagonism, specific IC₅₀ values for this compound are not prominently reported in peer-reviewed studies. researchgate.net

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Positive Allosteric Modulation (PAM)

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl Peptidase IV (DPP-IV) is a well-established target for the management of type 2 diabetes. nih.govnih.gov Inhibition of DPP-IV prolongs the action of incretin (B1656795) hormones, leading to improved glucose control. nih.gov Various compounds are known to inhibit DPP-IV, and methods for their preparation and use in treating diabetes-related conditions have been described. google.comgoogle.com While the piperidine moiety is present in some DPP-IV inhibitors, the specific inhibitory activity (IC₅₀) of this compound against DPP-IV has not been specifically documented in the reviewed literature.

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition

Inhibition of cholinesterases (AChE and BChE) is a primary strategy for treating Alzheimer's disease. nih.gov Numerous studies have focused on designing and synthesizing cholinesterase inhibitors, including derivatives of benzylpiperidine. nih.govresearchgate.net These studies have yielded compounds with significant inhibitory potential. nih.gov However, specific IC₅₀ values for this compound against either monoamine oxidase or cholinesterases are not specified in the available scientific reports.

Acetylcholine-Binding Protein Ligands

Acetylcholine-binding proteins (AChBPs) are structural and functional homologs of the ligand-binding domains of nicotinic acetylcholine receptors (nAChRs). They serve as valuable models for studying ligand interactions with nAChRs. While various ligands for AChBPs have been identified, specific binding data for this compound is not currently available in the scientific literature.

Neurokinin-1 (NK1) Receptor Antagonism

The neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a validated target for treating conditions such as chemotherapy-induced nausea and vomiting, depression, and certain inflammatory disorders. nih.govnih.gov The piperidine structural motif is a well-established scaffold in the development of NK1 receptor antagonists. nih.gov Research into carbohydrate-based NK1R antagonists has also shown that these compounds can exhibit broad-spectrum anticancer activity. nih.gov

While the piperidine class of compounds is recognized for its potential to selectively target the NK1 receptor, specific binding affinity and functional antagonism data for this compound are not detailed in the currently available scientific literature. nih.gov Studies on related structures, such as benzyloxy piperidines, have been conducted for other receptors like the dopamine (B1211576) D4 receptor, indicating the versatility of this chemical class in neuroscience research. nih.gov However, direct evaluation of this compound's activity at the NK1 receptor remains to be published.

Antiviral Activities (In vitro)

The influenza virus hemagglutinin (HA) protein is crucial for viral entry into host cells and represents a key target for antiviral therapeutics known as fusion inhibitors. nih.govresearchgate.net Research has identified the N-benzyl-4,4-disubstituted piperidine scaffold as a potent class of influenza A virus fusion inhibitors, with specific activity against the H1N1 subtype. nih.gov Mechanistic studies have shown that these compounds act by inhibiting the low pH-induced, HA-mediated membrane fusion process. nih.gov

A study focusing on this class of piperidine derivatives explored the structure-activity relationship (SAR) and identified a potential binding pocket on the HA protein that could explain the H1N1-specific activity. nih.gov Although this compound falls within this structural class, specific data on its efficacy (e.g., EC₅₀) in inhibiting H1N1 fusion are not presently available in published literature.

The treatment of Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) involves complex drug regimens, and the potential for drug-drug interactions is a significant clinical consideration. nih.govscispace.comnih.gov Many antiviral agents are metabolized through the cytochrome P-450 enzyme system, and interactions can lead to altered drug concentrations, potentially causing toxicity or treatment failure. nih.gov

Currently, there is no published in vitro data describing the interaction of this compound with specific HIV or HCV targets, such as viral enzymes or structural proteins. Furthermore, its profile as an inhibitor or inducer of metabolic enzymes like CYP3A4, which is critical for assessing potential interactions with existing antiretroviral therapies, has not been documented. nih.govnih.gov

Anticancer Activities (In vitro)

Heat shock proteins, particularly Hsp70 and Hsp90, are molecular chaperones that are often overexpressed in cancer cells. They play a critical role in the folding, stability, and function of numerous oncoproteins, making them attractive targets for cancer therapy. nih.govnih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, disrupting multiple pathways essential for tumor cell survival and proliferation. nih.govnih.gov

The evaluation of a compound's cytotoxic effect against various cancer cell lines is a fundamental step in anticancer drug discovery. Standard panels often include cell lines representing different cancer types, such as MCF-7 and MDA-MB-231 (breast), A-549 (lung), Hela (cervical), PC3 (prostate), and HepG2 (liver).

A comprehensive search of scientific databases reveals no published studies detailing the cytotoxic (e.g., IC₅₀ values) or antiproliferative effects of this compound on these specific cancer cell lines. While research on other novel synthetic compounds frequently reports such data, the anticancer profile for this particular molecule is not yet characterized in the public domain. nih.govresearchgate.netjapsonline.com

Mechanisms of Cell Growth Inhibition (e.g., EGFR inhibition)

Currently, there is no specific information available in the public domain detailing the mechanisms of cell growth inhibition for this compound, including any potential activity as an Epidermal Growth Factor Receptor (EGFR) inhibitor. While structurally related piperidine derivatives have been investigated for their anticancer properties, the direct effects of this specific trifluorinated compound on cancer cell lines and its molecular targets like EGFR have not been reported in published scientific literature.

Neuropharmacological Applications (in vitro/ex vivo models)

The potential of this compound in neuropharmacology is an area of speculative interest due to the prevalence of the piperidine nucleus in many centrally active agents. However, specific in vitro or ex vivo studies on this compound are not currently available.

There are no published studies investigating the modulatory effects of this compound on neurotransmitter systems. Research on analogous compounds containing a piperidine core suggests that such molecules can interact with various receptors and transporters, but specific data for this compound is lacking.

While piperidine-based compounds are explored for a variety of neurological disorders, there is no available research that specifically evaluates this compound in in vitro or ex vivo models of neurological diseases.

Agrochemical Research Applications

The inclusion of fluorine atoms in molecules can enhance properties such as metabolic stability and lipophilicity, which are often desirable in agrochemical development. Although related fluorinated compounds have found applications in this industry, specific research detailing the use or efficacy of this compound as an agrochemical agent has not been publicly documented.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(2,3,4-Trifluorobenzyl)piperidine, docking simulations would be crucial for predicting its binding mode within the active site of a biological target.

Research on structurally related substituted N-benzyl piperidines has demonstrated their affinity for key neurotransmitter transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov For instance, a derivative, 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, was identified as an allosteric modulator of the human serotonin transporter (hSERT). nih.gov This suggests that compounds in this class have the potential to interact with these important neurological targets.

A hypothetical molecular docking study of this compound into the binding site of a transporter like SERT would involve:

Preparation of the Ligand and Receptor: Generating a 3D conformation of this compound and obtaining the crystal structure of the target protein.

Docking Simulation: Using a docking algorithm to place the ligand into the binding site of the receptor in various possible orientations and conformations.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the trifluorobenzyl group, the piperidine (B6355638) ring, and the amino acid residues of the target protein.

These simulations could reveal whether the trifluoro substitution pattern on the benzyl (B1604629) ring enhances or diminishes binding affinity compared to other substitution patterns and could guide the synthesis of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org A QSAR model can be used to predict the activity of new, unsynthesized compounds. nih.gov

For a series of analogs of this compound, a QSAR study would typically involve the following steps:

Data Set Collection: Synthesizing and testing a series of derivatives with variations in their structure (e.g., different substituents on the piperidine ring or the benzyl group) to determine their biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which can be electronic, steric, hydrophobic, or topological in nature.

Model Development: Using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: Rigorously validating the model to ensure its predictive power. nih.gov

A well-validated QSAR model could identify the key structural features of the this compound scaffold that are critical for its activity. For example, it could quantify the impact of the fluorine atoms' positions on the benzyl ring on binding affinity. Such models are invaluable for prioritizing the synthesis of new compounds with potentially improved activity. researchgate.net

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can be used to identify the essential steric and electronic features required for a compound to be active at a specific target. nih.gov

Starting with the 3D structure of this compound, a pharmacophore model could be generated. This model would likely include features such as:

A hydrogen bond acceptor (the nitrogen atom in the piperidine ring).

A hydrophobic/aromatic region (the trifluorobenzyl group).

Potentially, hydrogen bond donor features if the piperidine nitrogen is protonated.

Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds in a process known as virtual screening. nih.gov This would allow for the rapid identification of structurally diverse molecules that possess the same essential features as this compound and are therefore likely to bind to the same target. This approach is highly efficient for discovering novel lead compounds. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations can offer a more dynamic and realistic view of the interactions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their movements and conformational changes.

An MD simulation of the this compound-protein complex, obtained from a docking study, could be used to:

Assess the stability of the binding pose: By observing whether the ligand remains in its initial docked conformation over the course of the simulation.

Analyze the conformational flexibility: Of both the ligand and the protein's binding site, revealing how they adapt to each other.

Calculate binding free energies: Providing a more accurate estimation of the binding affinity than docking scores alone.

Identify key and stable interactions: By analyzing the hydrogen bond occupancies and other interactions throughout the simulation.

These simulations are computationally intensive but provide invaluable insights into the dynamic nature of ligand-protein recognition. nih.gov

In Silico Physiochemical Parameter Predictions (e.g., TPSA, LogP, Rotatable Bonds)

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). These properties can be predicted using computational methods, providing early indications of a compound's drug-likeness. frontiersin.orgnih.govijpbs.com

The topological polar surface area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability and blood-brain barrier penetration. nih.gov LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity, which influences its solubility, permeability, and plasma protein binding. researchgate.net The number of rotatable bonds is a measure of molecular flexibility.

Below is a table of predicted physicochemical parameters for this compound.

| Parameter | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Molecular Formula | C12H14F3N | Defines the elemental composition of the molecule. |

| Molecular Weight | 229.24 g/mol | Influences absorption and distribution; lower molecular weight is generally preferred for oral drugs. |

| Topological Polar Surface Area (TPSA) | 12.47 Ų | Predicts transport properties; low TPSA is associated with good membrane permeability. nih.gov |

| LogP (Octanol-Water Partition Coefficient) | 3.1 | Indicates lipophilicity; affects solubility, absorption, and distribution. researchgate.net |

| Number of Rotatable Bonds | 2 | Measures molecular flexibility, which can impact binding affinity and bioavailability. ijpbs.com |

| Hydrogen Bond Acceptors | 1 | Influences solubility and binding to biological targets. |

| Hydrogen Bond Donors | 1 | Influences solubility and binding to biological targets. |

These predicted parameters suggest that this compound has properties consistent with a potentially orally bioavailable and centrally nervous system (CNS) active compound, characterized by low polar surface area and moderate lipophilicity.

Future Research Directions and Potential Applications

Development of Novel Fluorinated Benzylpiperidine Derivatives with Enhanced Specificity

The strategic incorporation of fluorine into benzylpiperidine scaffolds is a key area of ongoing research aimed at developing derivatives with improved target specificity and potency. The unique electronic properties of fluorine can influence binding affinities and metabolic stability.

Researchers are actively exploring the synthesis of novel fluorinated ω-phenylalkylamines to replace the traditional 4-benzylpiperidine (B145979) scaffold. researchgate.net These new building blocks are then integrated into various pharmacologically relevant scaffolds, such as benzoxazol-2-ones and indoles, to create a diverse library of compounds for screening. researchgate.net Structure-activity relationship (SAR) studies are crucial in this process. For instance, the position of the fluorine atom on the phenyl ring has been shown to be a critical determinant of inhibitory activity against targets like human equilibrative nucleoside transporters (ENTs). frontiersin.org The substitution pattern on the piperidine (B6355638) ring itself is also a significant factor influencing biological activity. mssm.eduacs.org For example, modifications at the N-1 and C-5 positions of the piperidine core have been found to be important for farnesyltransferase inhibition. acs.org

The goal of these synthetic efforts is to identify compounds with high affinity for their intended target while minimizing off-target effects. For example, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide has demonstrated high affinity and selectivity for sigma receptors, making it a promising candidate for further development. nih.gov

Exploration of New Therapeutic Areas and Biological Targets for Piperidine Scaffolds

The versatility of the piperidine scaffold allows for its application across a wide range of therapeutic areas. Researchers are continuously investigating new biological targets for piperidine derivatives, moving beyond their traditional applications.

One promising area is in the treatment of neurological and neurodegenerative disorders. researchgate.net For instance, fluorinated benzo sciencedaily.comannulen‐7‐amines, which incorporate a modified piperidine-like structure, are being investigated as ligands for the GluN2B subunit of the NMDA receptor, a target relevant to conditions like stroke and Alzheimer's disease. researchgate.net In the context of Alzheimer's disease, N-benzyl-piperidine derivatives are being rationally designed as multi-target inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

The piperidine scaffold is also being explored for its potential in inhibiting monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. unisi.it The development of reversible MAGL inhibitors based on the benzylpiperidine scaffold could lead to new treatments for a variety of conditions. Furthermore, piperidine derivatives have been identified as inhibitors of farnesyltransferase, an enzyme implicated in cancer. acs.org

The broad applicability of the piperidine scaffold is further highlighted by its use in developing ligands for sigma receptors, which are implicated in a variety of central nervous system disorders. nih.gov The ability to systematically modify the piperidine structure allows for the fine-tuning of activity towards specific receptor subtypes. researchgate.net

Advancements in Asymmetric Synthesis for Chiral Analogs with Improved Efficacy

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, the development of methods for the asymmetric synthesis of chiral piperidine analogs is crucial for producing more effective and safer drugs.

Recent advancements have provided new, simpler synthetic methods for producing fluorinated piperidines, which were previously challenging to synthesize. sciencedaily.com These methods often involve the dearomatization of easily accessible fluorinated pyridines followed by a stereoselective hydrogenation step. sciencedaily.com The use of catalysts in these reactions allows for precise control over the three-dimensional structure of the resulting piperidine ring. sciencedaily.com

The importance of chirality is evident in the development of farnesyltransferase inhibitors, where it was discovered that the (+)-enantiomers of certain piperidine derivatives showed potent inhibition, while the corresponding (-)-enantiomers were significantly less active. acs.org Similarly, in the development of MEK1/2 inhibitors for cancer, the introduction of a fluorine atom at the 3-position of the piperidine ring to create a chiral center led to a compound with improved potency and bioavailability. thieme-connect.com The specific stereochemistry of the substituent on the piperidine ring can significantly impact how the molecule fits into the binding site of its target protein. thieme-connect.com

Integration of Computational and Experimental Approaches in Drug Design and Optimization

The combination of computational modeling and experimental validation has become an indispensable tool in modern drug discovery. This integrated approach accelerates the design and optimization of new therapeutic agents, including those based on the 4-(2,3,4-trifluorobenzyl)piperidine scaffold.

Computational methods, such as molecular docking and molecular dynamics simulations, are used to predict how a molecule will bind to its target protein. nih.gov These in silico studies can help to identify key interactions and guide the design of new derivatives with improved affinity and selectivity. For example, molecular docking has been used to understand the binding of piperidine derivatives to equilibrative nucleoside transporters and to rationalize the observed structure-activity relationships. frontiersin.org

The predictions from computational models are then tested and refined through in vitro and in vivo experiments. nih.gov This iterative cycle of design, synthesis, and testing allows for the rapid optimization of lead compounds. For instance, in the development of N-benzyl-piperidine derivatives as cholinesterase inhibitors, computational predictions of binding affinity were corroborated by in vitro enzymatic assays, leading to the identification of a potent dual inhibitor. nih.gov This integrated approach not only saves time and resources but also provides a deeper understanding of the molecular basis of drug action, ultimately leading to the development of more effective and safer medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2,3,4-Trifluorobenzyl)piperidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via alkylation of piperidine with 2,3,4-trifluorobenzyl bromide in anhydrous solvents (e.g., ethanol or methanol) under basic conditions (NaOH or K₂CO₃). Optimization includes:

- Temperature Control : Maintaining 50–70°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.

- Yield Improvement : Using excess piperidine (1.5–2.0 eq) and slow addition of benzyl bromide to minimize dimerization.

Characterization via ¹H/¹³C NMR and HPLC confirms purity (>95%) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 2.5–3.5 ppm for piperidine protons; δ 6.8–7.2 ppm for aromatic F-substituted protons) and ¹³C NMR (signals for CF₃ groups at ~110–125 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (±0.002 Da) to theoretical [M+H]⁺.

- HPLC : Retention time consistency (e.g., C18 column, acetonitrile/water mobile phase) and peak area (>98% purity).

Cross-referencing with spectral databases (PubChem) ensures accuracy .

Q. How does the 2,3,4-trifluorobenzyl substituent influence the compound's solubility and stability in biological assays?

- Methodological Answer :

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) or DMSO, measuring via UV-Vis.

- Stability Assessment : Incubate in simulated gastric fluid (SGF) or liver microsomes, followed by LC-MS quantification.

Fluorine atoms enhance lipophilicity (logP ~2.5–3.0) but may reduce aqueous solubility. Stability is improved due to electron-withdrawing effects resisting oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Analyze charge distribution (e.g., Mulliken charges) to identify electrophilic centers.

- Kinetic Studies : Monitor reaction rates under varying conditions (solvent polarity, base strength) to determine rate-limiting steps.

The trifluorobenzyl group stabilizes transition states via inductive effects, favoring SN2 mechanisms at the benzylic position .

Q. How can contradictory data on the compound's receptor binding affinity be resolved?

- Methodological Answer :

- Assay Standardization : Repeat experiments with controlled parameters (e.g., pH, temperature, receptor isoform).

- Competitive Binding Studies : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to calculate Ki values.

- Structural Modeling : Dock the compound into receptor active sites (AutoDock Vina) to identify steric/electronic mismatches.

Fluorine’s electronegativity may alter binding modes in different assay conditions .

Q. What strategies enhance the metabolic stability of this compound in vivo?

- Methodological Answer :

- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect hydroxylated/defluorinated products.

- Structure Modification : Introduce deuterium at labile C-H bonds or replace fluorine with bulkier substituents (e.g., CF₃).

- Prodrug Design : Mask amine groups with acetyl or carbamate moieties to slow hepatic clearance.

Fluorine’s metabolic resistance is context-dependent; positional isomerism (2,3,4 vs. 2,4,5-F) may alter CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.